

# An In-Depth Technical Guide to 3-Benzoylbenzonitrile

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## Compound of Interest

Compound Name: 3-Benzoylbenzonitrile

Cat. No.: B15345663

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## Abstract

This technical guide provides a comprehensive overview of **3-Benzoylbenzonitrile**, a benzophenone derivative of interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis via Friedel-Crafts acylation. Furthermore, this guide explores the analytical techniques for its characterization, including HPLC and spectroscopy, and discusses the known biological activities of related benzophenone and benzonitrile derivatives, offering insights into its potential applications in drug discovery and development.

## Chemical Identity and Physicochemical Properties

**3-Benzoylbenzonitrile**, also known by its IUPAC name (3-cyanophenyl)(phenyl)methanone, is an aromatic ketone containing a nitrile functional group. Its fundamental properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(3-cyanophenyl) (phenyl)methanone	
Synonyms	3-Benzoylbenzonitrile, Benzonitrile, 3-benzoyl-	[1]
CAS Number	6136-62-5	[1]
Molecular Formula	C <sub>14</sub> H <sub>9</sub> NO	[1]
Molecular Weight	207.23 g/mol	[1]
LogP	2.64	[2]

Note: Experimental physical properties such as melting and boiling points for **3-Benzoylbenzonitrile** are not readily available in the cited literature. For comparison, the isomer 4-Benzoylbenzonitrile has a melting point of 110-114 °C.[3]

## Synthesis of 3-Benzoylbenzonitrile

The primary method for the synthesis of **3-Benzoylbenzonitrile** is the Friedel-Crafts acylation of benzene with 3-cyanobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl<sub>3</sub>).

## Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of **3-Benzoylbenzonitrile** from 3-cyanobenzoyl chloride and benzene.

Materials:

- 3-Cyanobenzoyl chloride
- Benzene (anhydrous)
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)

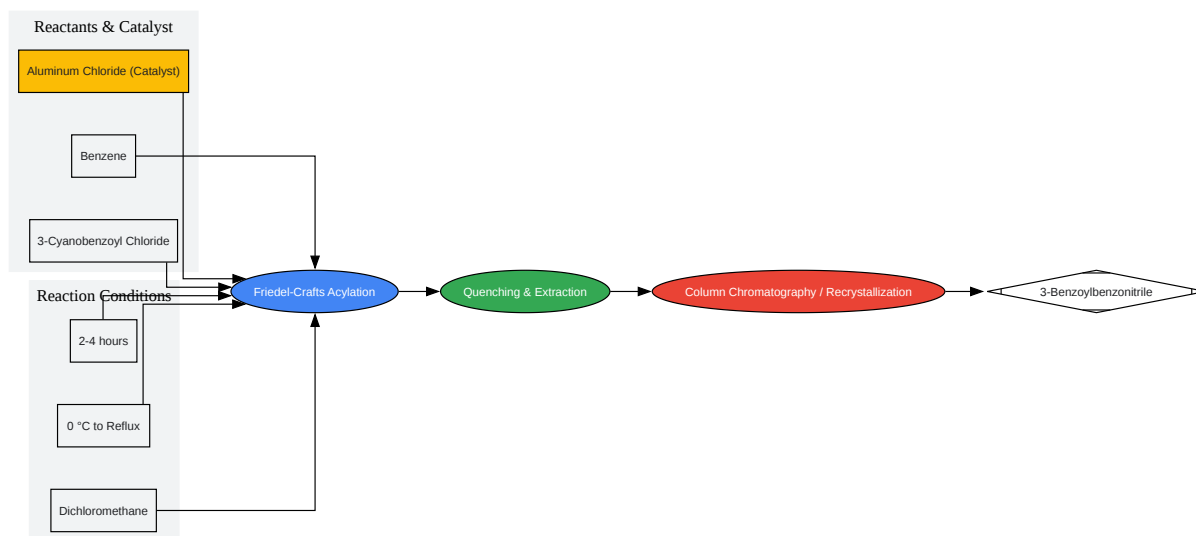
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

#### Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** Cool the suspension in an ice bath to 0 °C. Add a solution of 3-cyanobenzoyl chloride (1 equivalent) in anhydrous benzene (acting as both reactant and solvent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Cool the reaction mixture to 0 °C and quench by the slow, careful addition of crushed ice, followed by 1 M hydrochloric acid to hydrolyze the aluminum chloride complex.
- **Extraction:** Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

## Synthesis Workflow



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Caption: Workflow for the synthesis of **3-Benzoylbenzonitrile**.

## Analytical Characterization

### High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **3-Benzoylbenzonitrile**.<sup>[2]</sup>

Parameter	Condition
Column	C18 reverse-phase column
Mobile Phase	Acetonitrile, Water, and Phosphoric Acid
Detection	UV detector (wavelength to be optimized)

For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.<sup>[2]</sup>

### Spectroscopic Data (Predicted)

While experimental spectra for **3-Benzoylbenzonitrile** are not readily available in the cited literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically  $\delta$  7.2-8.2 ppm). The protons on the benzoyl ring will appear as multiplets, as will the protons on the benzonitrile ring. The exact chemical shifts and coupling constants would require experimental determination or computational prediction.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (likely in the  $\delta$  190-200 ppm region), the nitrile carbon (around  $\delta$  118-120 ppm), and the aromatic carbons.

Infrared (IR) Spectroscopy: Key characteristic absorption peaks are expected for the following functional groups:

- C $\equiv$ N stretch: A sharp, medium-intensity peak around 2220-2240 cm<sup>-1</sup>.<sup>[4]</sup>
- C=O stretch (ketone): A strong, sharp peak around 1650-1670 cm<sup>-1</sup>.

- C-H stretch (aromatic): Peaks above  $3000\text{ cm}^{-1}$ .<sup>[5]</sup>
- C=C stretch (aromatic): Peaks in the  $1400\text{-}1600\text{ cm}^{-1}$  region.<sup>[5]</sup>

Mass Spectrometry (MS): The molecular ion peak ( $M^+$ ) would be observed at  $m/z = 207$ . Key fragmentation patterns would likely involve the loss of the cyano group ( $-\text{CN}$ ) and cleavage at the carbonyl group, leading to characteristic fragment ions.<sup>[6][7]</sup>

## Applications in Drug Discovery and Development

While direct studies on the biological activity of **3-Benzoylbenzonitrile** are limited in the reviewed literature, the benzophenone and benzonitrile scaffolds are present in numerous biologically active molecules, suggesting potential avenues for investigation.

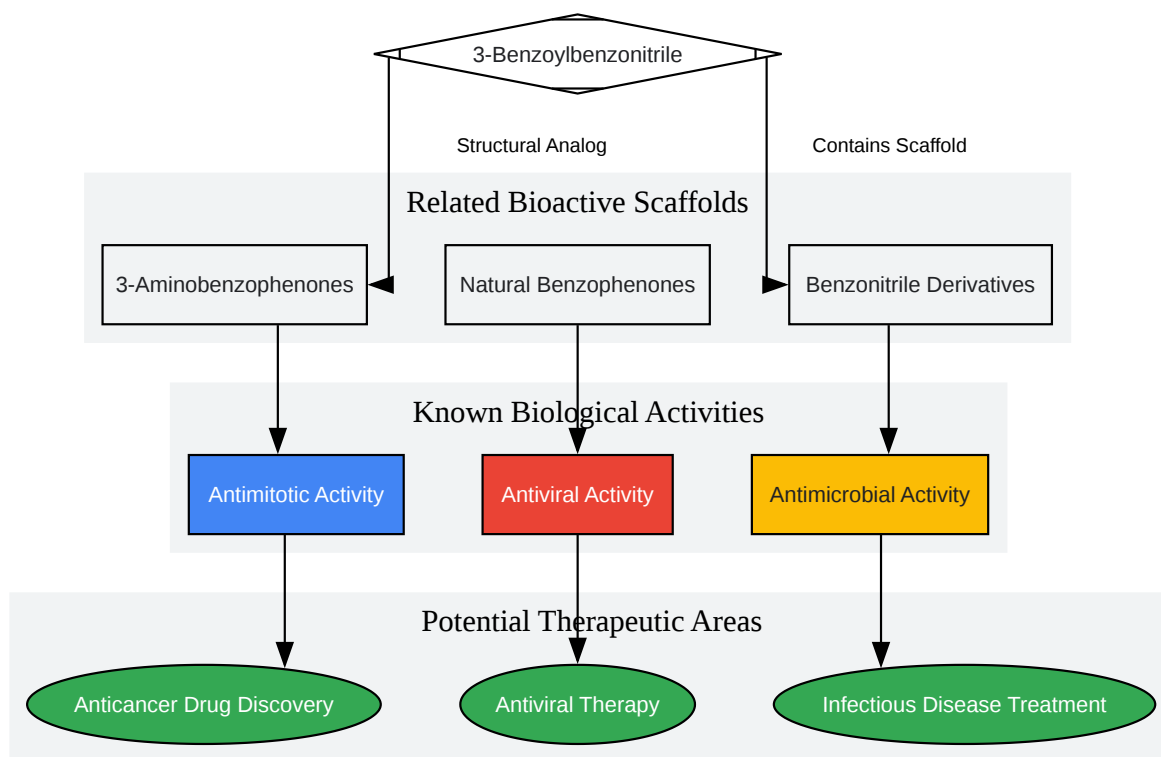
## Known Activities of Related Compounds

- Antimitotic Agents: A series of 3-aminobenzophenone compounds have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site.<sup>[8]</sup> This suggests that derivatives of **3-benzoylbenzonitrile** could be explored for their potential as anticancer agents.
- Antiviral Activity: Certain naturally occurring benzophenones have demonstrated inhibitory activity against viruses such as herpes simplex virus type-1 (HSV-1).<sup>[9]</sup>
- Anti-inflammatory and Analgesic Properties: Ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a benzophenone derivative.<sup>[9]</sup>
- Antimicrobial and Antifungal Activity: Various benzonitrile derivatives have been synthesized and screened for their antibacterial and antifungal properties.<sup>[4]</sup>

## Potential Signaling Pathway Modulation

Given the activities of related compounds, **3-Benzoylbenzonitrile** could potentially modulate various signaling pathways. For instance, as an analog of antimitotic agents, it could interfere with microtubule dynamics, which are crucial for cell division. Further research is required to elucidate any specific interactions with cellular signaling pathways.

The following diagram illustrates a hypothetical logical relationship for exploring the therapeutic potential of **3-Benzoylbenzonitrile** based on the activities of related compounds.



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Caption: Potential therapeutic exploration based on related compounds.

## Conclusion

**3-Benzoylbenzonitrile** is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for its synthesis and characterization. While direct biological data is scarce, the prevalence of the benzophenone and benzonitrile moieties in pharmacologically active agents warrants further exploration of **3-Benzoylbenzonitrile** and its derivatives for various therapeutic applications. Future research should focus on the experimental

determination of its physicochemical properties, optimization of its synthesis, and comprehensive screening for biological activities to uncover its full potential.

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Address: 3281 E Guasti Rd

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